molecular formula C14H25N3O B4028081 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide CAS No. 93962-76-6

2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide

Cat. No.: B4028081
CAS No.: 93962-76-6
M. Wt: 251.37 g/mol
InChI Key: NPSRAWALWBFKEK-UHFFFAOYSA-N
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Description

2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide typically involves the reaction of 2-ethylhexanoyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide involves its interaction with biological targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: The parent compound of the imidazole family.

    2-methyl-1H-imidazole: A methyl-substituted derivative of imidazole.

    2-ethyl-4-methyl-1H-imidazole: Another ethyl-substituted imidazole derivative.

Uniqueness

2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide is unique due to the presence of both an imidazole ring and a long aliphatic chain. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for membrane interaction, which can enhance its biological activity and industrial applications.

Properties

IUPAC Name

2-ethyl-N-(3-imidazol-1-ylpropyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-3-5-7-13(4-2)14(18)16-8-6-10-17-11-9-15-12-17/h9,11-13H,3-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSRAWALWBFKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NCCCN1C=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80916892
Record name 2-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93962-76-6
Record name 2-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93962-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-N-(3-(1H-imidazol-1-yl)propyl)hexanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093962766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]hexanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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